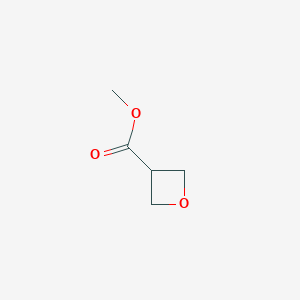

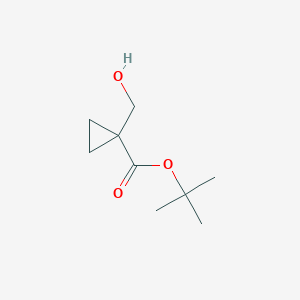

Methyl oxetane-3-carboxylate

概要

説明

“Methyl oxetane-3-carboxylate” is a chemical compound with the molecular formula C5H8O3 and a molecular weight of 116.12 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .

Synthesis Analysis

The synthesis of “Methyl oxetane-3-carboxylate” involves a four-pot telescoped procedure using readily available starting materials . Classical homologation methods applied to oxetane-3-one proved challenging due to the sensitivity of the oxetane ring toward strongly oxidative, basic, and acidic conditions . A mild homologation sequence was developed, with key steps involving a Tsuji hydrogenolysis of an allylic acetate, osmium-free dihydroxylation, and oxidative cleavage .

Chemical Reactions Analysis

Oxetanes, including “Methyl oxetane-3-carboxylate”, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . The key steps in the reaction involve a Tsuji hydrogenolysis of an allylic acetate, osmium-free dihydroxylation, and oxidative cleavage .

Physical And Chemical Properties Analysis

“Methyl oxetane-3-carboxylate” has a predicted boiling point of 126.0±15.0 °C and a predicted density of 1.165±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .

科学的研究の応用

Synthesis and Homologation

Methyl oxetane-3-carboxylate has been explored in various synthetic routes due to its stability under a range of conditions. Kephart et al. (2016) developed a procedure for preparing oxetane-3-carboxaldehyde and methyl oxetane-3-carboxylate using a 4-pot telescoped method. This process overcomes the challenges posed by the sensitivity of the oxetane ring to oxidative, basic, and acidic conditions, representing a significant step in the synthetic application of this compound (Kephart Susan Elizabeth et al., 2016).

Application in Drug Discovery and Bioisostere Analysis

Methyl oxetane-3-carboxylate and related structures are of particular interest in drug discovery. Lassalas et al. (2017) suggest that oxetan-3-ol, a related structure, could be a potential surrogate for the carboxylic acid functional group. Their research indicates that these structures, including methyl oxetane-3-carboxylate, may serve as bioisosteric replacements in pharmaceuticals, highlighting their potential in drug design and development (Lassalas et al., 2017).

Structural Applications in Medicinal Chemistry

The oxetane ring, integral to methyl oxetane-3-carboxylate, is a versatile motif in medicinal chemistry. It has been used as a bioisostere for both the geminal dimethyl group and the carbonyl group. Hamzik and Brubaker (2010) describe a straightforward approach to access structurally diverse 3-aminooxetanes, demonstrating the utility of the oxetane ring in creating a range of medicinal compounds (Philip J Hamzik & Jason D Brubaker, 2010).

Photopolymerizable Properties

McGlashon et al. (2012) investigated a conjugated photopolymerisable molecule incorporating the oxetane group. Their research indicates that oxetane derivatives like methyl oxetane-3-carboxylate could have applications in the creation of semiconductors and other materials requiring specific photopolymerizable properties (Andrew J. McGlashon et al., 2012).

Safety and Hazards

“Methyl oxetane-3-carboxylate” is classified as a hazardous chemical. It is a flammable liquid and vapor, may cause an allergic skin reaction, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

将来の方向性

Oxetanes, including “Methyl oxetane-3-carboxylate”, have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . This interest has been facilitated, and partly driven, by the emergence of oxetanes for applications in medicinal chemistry . Future directions include the benefits of appending the oxetane motif, synthetic strategies employed, and potential pitfalls, challenges .

作用機序

Target of Action

Methyl oxetane-3-carboxylate is a type of oxetane, a class of four-membered heterocycles containing an oxygen atom Oxetanes in general have been employed to improve drugs’ physicochemical properties .

Mode of Action

Oxetanes are known for their metabolic stability, rigidity, and hydrogen-bond acceptor ability . These properties can influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Oxetanes have been utilized in medicinal chemistry, and over a dozen oxetane-containing drugs have progressed to different phases of clinical trials .

Pharmacokinetics

Its skin permeation is low, with a Log Kp of -7.21 cm/s . The compound’s lipophilicity, as measured by various Log Po/w values, ranges from -0.38 to 1.56 . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

Oxetanes in general have been noted for their potential to improve the physicochemical properties of drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl oxetane-3-carboxylate. For instance, the compound is stored in a refrigerator and shipped at room temperature . These conditions can affect the compound’s stability and efficacy.

特性

IUPAC Name |

methyl oxetane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-7-5(6)4-2-8-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKBCVAAHVENQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl oxetane-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing Methyl oxetane-3-carboxylate and Oxetane-3-carboxaldehyde?

A1: Both Methyl oxetane-3-carboxylate and Oxetane-3-carboxaldehyde are valuable building blocks in organic synthesis. Their unique structures, featuring the oxetane ring, make them useful intermediates for developing new pharmaceuticals, agrochemicals, and materials. [, ]

Q2: What synthetic strategy is employed in the papers to obtain these compounds?

A2: The researchers utilized a homologation approach starting from Oxetane-3-one. This involves a series of reactions to effectively insert a single carbon unit, transforming the ketone group into an aldehyde or ester functionality. [, ] This method offers a practical route to access these important building blocks.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(tert-Butoxycarbonyl)amino]ethyl benzoate](/img/structure/B1403276.png)

![methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate](/img/structure/B1403281.png)

![(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid](/img/structure/B1403290.png)

![3-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1403295.png)